Xylotriose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

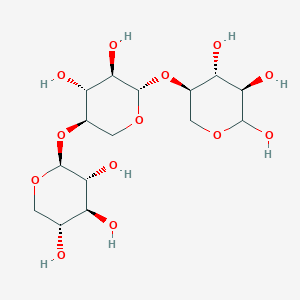

Xylotriose is a type of xylo-oligosaccharide, which is a polymer composed of three xylose units linked by β-1,4-glycosidic bonds. Xylo-oligosaccharides, including this compound, are derived from the hemicellulose fraction of plant biomass and are known for their prebiotic properties. They are non-digestible by human enzymes but can be fermented by beneficial gut bacteria, promoting gut health .

Preparation Methods

Xylotriose can be prepared through various methods, including chemical, physical, and enzymatic degradation of xylan, a major component of hemicellulose.

Chemical Degradation: This method involves the use of acids or alkalis to break down xylan into xylo-oligosaccharides, including this compound.

Physical Degradation: Techniques such as hydrothermal processing can be used to degrade xylan.

Enzymatic Degradation: This is the most common method for producing this compound. Enzymes such as xylanases are used to hydrolyze xylan into xylo-oligosaccharides.

Chemical Reactions Analysis

Xylotriose undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Scientific Research Applications

Xylotriose has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Mechanism of Action

The mechanism of action of xylotriose involves its fermentation by gut bacteria. This compound is not digested by human enzymes but is fermented by beneficial gut bacteria, producing short-chain fatty acids such as acetate, propionate, and butyrate. These short-chain fatty acids have various health benefits, including improving gut health, enhancing immune function, and reducing inflammation .

Comparison with Similar Compounds

Xylotriose is similar to other xylo-oligosaccharides such as xylobiose and xylotetraose. it has unique properties that make it particularly effective as a prebiotic.

Xylobiose: Composed of two xylose units, xylobiose has similar prebiotic properties but is less effective in promoting the growth of beneficial gut bacteria compared to this compound.

Xylotetraose: Composed of four xylose units, xylotetraose has a higher degree of polymerization and may have different functional properties compared to this compound.

Properties

Molecular Formula |

C15H26O13 |

|---|---|

Molecular Weight |

414.36 g/mol |

IUPAC Name |

(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C15H26O13/c16-4-1-25-14(11(21)7(4)17)28-6-3-26-15(12(22)9(6)19)27-5-2-24-13(23)10(20)8(5)18/h4-23H,1-3H2/t4-,5-,6-,7+,8+,9+,10-,11-,12-,13?,14+,15+/m1/s1 |

InChI Key |

JCSJTDYCNQHPRJ-FDVJSPBESA-N |

SMILES |

C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)O)O)O)O |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)O[C@@H]3COC([C@@H]([C@H]3O)O)O)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)O)O)O)O |

Synonyms |

xylotriose |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.